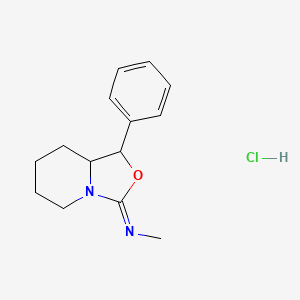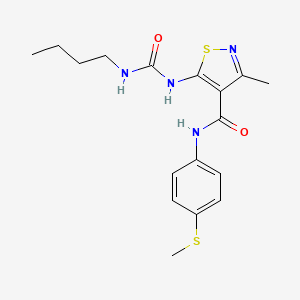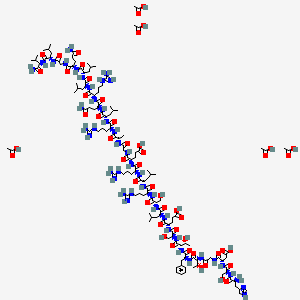![molecular formula C26H28O6 B12771697 4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione CAS No. 987-99-5](/img/structure/B12771697.png)
4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione is a complex organic compound with a unique structure that combines elements of furan, pyran, and isochromene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione typically involves multi-step organic reactions. One common approach is the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. Various catalysts, such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts, can be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices such as solvent-free reactions and the use of recyclable catalysts .
化学反应分析
Types of Reactions
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms .
科学研究应用
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
相似化合物的比较
Similar Compounds
2H-Pyran, 3,4-dihydro-: A simpler pyran derivative with similar structural elements.
Dihydropyran: Another pyran derivative with comparable reactivity.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with furan and pyrrole elements, used in similar research applications.
Uniqueness
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione stands out due to its spiro structure, which imparts unique chemical and biological properties.
属性
CAS 编号 |
987-99-5 |
|---|---|
分子式 |
C26H28O6 |
分子量 |
436.5 g/mol |
IUPAC 名称 |
4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione |
InChI |
InChI=1S/C26H28O6/c1-15(2)17-11-20(27)25(4)18(26(17)9-6-21(28)31-14-26)5-8-24(3)19(25)12-22(29)32-23(24)16-7-10-30-13-16/h6-7,9-13,15,18,23H,5,8,14H2,1-4H3 |
InChI 键 |
BKBQQOHZTBOOPG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=O)C2(C(C13COC(=O)C=C3)CCC4(C2=CC(=O)OC4C5=COC=C5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)

